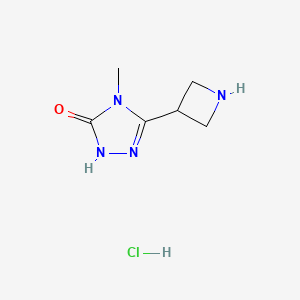

3-(Azetidin-3-yl)-4-methyl-1H-1,2,4-triazol-5-one;hydrochloride

Description

3-(Azetidin-3-yl)-4-methyl-1H-1,2,4-triazol-5-one hydrochloride (CAS: 2375259-66-6) is a heterocyclic compound featuring a 1,2,4-triazol-5-one core substituted with an azetidin-3-yl group and a methyl group, forming a hydrochloride salt. Its molecular weight is 458.29 g/mol, and it is supplied as a high-purity (≥95%) crystalline powder . The hydrochloride salt improves aqueous solubility, making it advantageous for pharmaceutical applications .

Properties

IUPAC Name |

3-(azetidin-3-yl)-4-methyl-1H-1,2,4-triazol-5-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O.ClH/c1-10-5(4-2-7-3-4)8-9-6(10)11;/h4,7H,2-3H2,1H3,(H,9,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEEFYVONHDVQNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=O)C2CNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)-4-methyl-1H-1,2,4-triazol-5-one typically involves the following steps:

Formation of Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.

Formation of Triazole Ring: The triazole ring is often formed via cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

Coupling of Azetidine and Triazole Rings: The final step involves coupling the azetidine and triazole rings under suitable conditions, often using catalysts like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the triazole ring, potentially converting it to dihydrotriazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azetidine ring, where various substituents can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new substituents.

Major Products

Oxidation: N-oxides of the azetidine ring.

Reduction: Dihydrotriazole derivatives.

Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 3-(Azetidin-3-yl)-4-methyl-1H-1,2,4-triazol-5-one have shown effectiveness against a range of pathogens, including bacteria and fungi. A study demonstrated that modifications in the triazole structure can enhance antibacterial activity against ESKAPE pathogens, which are notorious for their multidrug resistance .

Anticancer Properties

Triazole derivatives have also been investigated for their anticancer potential. In vitro studies suggest that compounds with similar structural characteristics can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes crucial for tumor growth .

Case Study: Triazole Derivatives in Cancer Research

A notable case study involved the synthesis of a series of triazole derivatives, including those with azetidine rings. These compounds were tested for cytotoxicity against various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting promising anticancer activity .

Agricultural Applications

Fungicides

The unique structure of 3-(Azetidin-3-yl)-4-methyl-1H-1,2,4-triazol-5-one; hydrochloride positions it as a potential candidate for agricultural fungicides. Triazole-based fungicides are widely used due to their effectiveness against a broad spectrum of fungal pathogens affecting crops. The compound's ability to inhibit ergosterol biosynthesis—a critical component of fungal cell membranes—has been highlighted in several studies .

Case Study: Efficacy Against Fungal Pathogens

In agricultural trials, a formulation containing triazole derivatives was tested against common fungal pathogens such as Fusarium spp. and Alternaria spp. The results showed a significant reduction in disease incidence and severity compared to untreated controls, demonstrating the compound's potential as an effective fungicide .

Material Science Applications

Polymer Chemistry

The incorporation of triazole units into polymer matrices has been explored for enhancing thermal stability and mechanical properties. Research indicates that polymers containing triazole moieties exhibit improved resistance to thermal degradation and increased tensile strength .

Case Study: Triazole-Based Polymers

A study focused on synthesizing polytriazoles from 3-(Azetidin-3-yl)-4-methyl-1H-1,2,4-triazol-5-one; hydrochloride demonstrated significant improvements in material properties compared to conventional polymers. The synthesized materials showed enhanced thermal stability and mechanical strength, making them suitable for high-performance applications .

Data Tables

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)-4-methyl-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring can mimic natural substrates of enzymes, while the triazole ring can form stable complexes with metal ions, enhancing the compound’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous 1,2,4-triazol-5-one derivatives, focusing on structural features, physicochemical properties, and biological activities.

Structural and Substituent Variations

Key Observations :

- Rigidity vs.

- Solubility : Hydrochloride salts (target compound and ) exhibit superior solubility compared to neutral analogs (e.g., ), critical for bioavailability.

- Steric Effects : Bulky substituents (e.g., morpholine-carbonylphenyl in ) may hinder membrane permeability but enhance target specificity.

Physicochemical and Computational Properties

Theoretical studies using DFT/B3LYP and HF methods on related compounds provide insights into electronic properties:

Implications :

Key Findings :

- Autotaxin Inhibition : Triazol-5-one derivatives with aromatic/heteroaromatic substituents (e.g., ) show potent enzyme inhibition, suggesting the target compound’s azetidine group could be optimized for similar activity.

- Antimicrobial Potential: Compounds with nitro/morpholino groups (e.g., ) demonstrate broad-spectrum activity, though the target compound’s efficacy remains untested.

Biological Activity

3-(Azetidin-3-yl)-4-methyl-1H-1,2,4-triazol-5-one;hydrochloride is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : 3-(Azetidin-3-yl)-4-methyl-1H-1,2,4-triazol-5-one;hydrochloride

- Molecular Formula : C₆H₉ClN₄O

- Molecular Weight : 211.09 g/mol

- CAS Number : 1992996-05-0

Physical Properties

| Property | Value |

|---|---|

| Appearance | White powder |

| Purity | ≥95% |

| Storage Conditions | Room temperature |

Antimicrobial Activity

Research indicates that compounds similar to 3-(Azetidin-3-yl)-4-methyl-1H-1,2,4-triazol have demonstrated significant antimicrobial properties. For instance, derivatives of triazole compounds have shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis.

Minimum Inhibitory Concentration (MIC) Values

The following table summarizes the MIC values for related triazole compounds:

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Compound 24 | Staphylococcus aureus | 4–8 |

| Compound 30 | Mycobacterium tuberculosis | <1 |

These findings suggest that the triazole ring in the compound plays a crucial role in its antimicrobial efficacy.

Anticancer Activity

Studies have highlighted the potential of triazole derivatives in cancer therapy. For example, compounds with similar structures have been evaluated for their antiproliferative effects against various cancer cell lines.

Case Study: Antitumor Activity

In a study examining the activity of triazole derivatives:

- Compound 30 exhibited significant inhibition against cancer cell lines with an IC50 value of 0.6 ± 0.94 μM.

This suggests that the azetidine and triazole components may synergistically enhance the anticancer properties.

The biological activity of 3-(Azetidin-3-yl)-4-methyl-1H-1,2,4-triazol can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for bacterial and cancer cell survival.

- Interference with Nucleic Acid Synthesis : Triazoles are known to affect nucleic acid synthesis pathways, thereby impeding cell replication.

- Modulation of Cell Signaling Pathways : The compound may influence various signaling pathways involved in cell growth and apoptosis.

Pharmacokinetics

Pharmacokinetic studies are essential to understanding how the compound behaves in biological systems. While specific data on 3-(Azetidin-3-yl)-4-methyl-1H-1,2,4-triazol is limited, related compounds have shown promising profiles:

| Parameter | Value |

|---|---|

| Cmax (µg/mL) | 592 ± 62 (i.v.) |

| t½ (h) | 26.2 ± 0.9 |

| Oral Bioavailability (F) | 40.7% |

These parameters indicate a favorable absorption and prolonged action within the body.

Q & A

What are the recommended synthetic routes for 3-(Azetidin-3-yl)-4-methyl-1H-1,2,4-triazol-5-one hydrochloride?

Level: Basic

Methodology:

Synthesis typically involves cyclocondensation or nucleophilic substitution reactions. For example, triazolone derivatives are synthesized by reacting substituted hydrazines with carbonyl compounds under reflux in polar solvents (e.g., ethanol or DMF). Post-synthesis, the product is purified via recrystallization or column chromatography. For azetidine-containing compounds, azetidine-3-carboxylic acid derivatives may serve as precursors, followed by coupling with triazolone scaffolds. Reaction optimization includes monitoring pH, temperature, and stoichiometry to minimize byproducts .

Which spectroscopic techniques are optimal for characterizing this compound?

Level: Basic

Methodology:

- IR Spectroscopy: Identifies functional groups (e.g., triazolone C=O stretch at ~1700 cm⁻¹, azetidine N-H bending).

- ¹H/¹³C NMR: Assigns proton environments (e.g., methyl groups at ~2.5 ppm, azetidine ring protons at 3.0–4.0 ppm) and carbon backbone.

- Mass Spectrometry (HRMS): Confirms molecular weight and fragmentation patterns.

- X-ray Crystallography: Resolves 3D structure and confirms stereochemistry (using software like SHELXL or OLEX2) .

How can researchers address discrepancies between experimental and computational NMR data?

Level: Advanced

Methodology:

Discrepancies often arise from solvent effects, conformational dynamics, or basis set limitations. To resolve:

GIAO Method: Calculate isotropic shielding constants using Gaussian 09W with B3LYP/6-31G(d) basis sets.

Linear Regression: Plot experimental vs. calculated shifts (δ_exp = a + b·δ_calc) to quantify correlation (R² > 0.95 is ideal). Adjust computational models by including solvent parameters (e.g., PCM) or exploring multiple conformers .

What computational methods predict the electronic properties of this compound?

Level: Advanced

Methodology:

- DFT (B3LYP/6-31G(d)): Calculates HOMO-LUMO gaps, dipole moments, and Mulliken charges to assess reactivity.

- Molecular Electrostatic Potential (MEP): Maps electron-rich/poor regions for nucleophilic/electrophilic attack prediction.

- TD-DFT: Simulates UV-Vis spectra to correlate with experimental λ_max values. Validate with solvent-corrected calculations (e.g., IEF-PCM) .

How should stability studies be designed for this compound under varying conditions?

Level: Advanced

Methodology:

- Thermal Stability: Use TGA/DSC to monitor decomposition temperatures (e.g., 150–200°C range).

- Photostability: Expose to UV light (λ = 254–365 nm) and track degradation via HPLC.

- Hydrolytic Stability: Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; quantify intact compound via LC-MS.

- Storage Recommendations: Store in amber glass at −20°C under inert atmosphere to prevent azetidine ring oxidation .

Which crystallographic software is recommended for structure determination?

Level: Basic

Methodology:

- SHELX Suite (SHELXL/SHELXS): Refine small-molecule structures using direct methods.

- WinGX/ORTEP-3: Visualize and validate thermal ellipsoids and hydrogen bonding.

- OLEX2 GUI: Integrate data processing, solution, and refinement workflows. Ensure high-resolution data (<1.0 Å) for accurate charge density analysis .

How to design experiments to evaluate biological activity (e.g., enzyme inhibition)?

Level: Advanced

Methodology:

- Target Selection: Prioritize enzymes with structural homology to triazolone-binding proteins (e.g., α-glucosidase, lipase).

- In Vitro Assays: Use fluorogenic substrates (e.g., 4-methylumbelliferyl-α-D-glucopyranoside) to measure IC₅₀ values.

- Molecular Docking (AutoDock Vina): Predict binding modes to active sites. Validate with site-directed mutagenesis.

- Cytotoxicity Screening: Test against HEK-293 or HepG2 cells via MTT assay (48–72 hours) .

What safety precautions are required when handling this compound?

Level: Basic

Methodology:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing.

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- First Aid: For skin contact, rinse with water for 15 minutes; seek medical attention for irritation. Avoid inhalation—use NIOSH-certified respirators if airborne .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.